molecular formula C13H18BFO3 B7970006 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7970006
M. Wt: 252.09 g/mol
InChI Key: RBLXWFSZYDOHJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1392234-97-7) is a boronic ester-functionalized phenol derivative with a molecular formula of C₁₂H₁₆BFO₃ and a molecular weight of 238.06 g/mol . The compound features a fluorine atom at the ortho-position (C2), a methyl group at the meta-position (C5), and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position (C4) relative to the phenolic hydroxyl group. This structural arrangement makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, where boronic esters are pivotal for forming carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-11(16)10(15)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLXWFSZYDOHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the synthesis of pharmaceutical intermediates and materials for organic electronics.

Biology: In biological research, it is used as a probe for studying enzyme activities and as a building block for bioconjugation reactions.

Medicine: The compound serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of boronate esters with varying substituents on the aromatic ring. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -OH (C1), -Bpin (C4) C₁₂H₁₇BO₃ 220.07 112–117 Lacks fluorine and methyl groups
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -OH (C1), -Bpin (C2), -CH₃ (C5) C₁₃H₁₉BO₃ 246.10 96.5–98.2 Boronate at C2 instead of C4
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -OCH₃ (C2), -Bpin (C5) C₁₃H₁₉BO₄ 250.10 N/A Methoxy replaces hydroxyl; boronate at C5
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -Cl (C2, C4), -Bpin (C5) C₁₂H₁₅BCl₂O₃ 289.97 N/A Chlorine substituents; boronate at C5

Key Observations :

  • Steric Effects: The methyl group at C5 may influence steric accessibility during cross-coupling reactions compared to unsubstituted analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The target compound’s boronate group is positioned at C4, which is sterically favorable for coupling with aryl halides. For example, analogous compounds in and achieved high yields (69–95%) in pinacol boronate syntheses using NaBH₄ and MgSO₄ .
  • Halogen Substituents : Chlorinated analogues (e.g., ) may exhibit lower reactivity due to electron-withdrawing effects, whereas methoxy groups () could slow coupling due to electron donation .
Physical and Spectral Properties
  • NMR Data: For [4-Fluoro-3-(pinacol boronate)phenyl]methanol (), ¹H-NMR showed peaks at δ 7.68 (t, 1H) and 4.57 (s, 2H), while ¹¹B-NMR indicated a peak at δ 30.2 . Similar shifts are expected for the target compound.

Biological Activity

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 241.09 g/mol
  • CAS Number : 2773324-48-2
  • Purity : ≥ 97%

Synthesis

The synthesis of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of appropriate boron-containing reagents with substituted phenols. The dioxaborolane moiety enhances the compound's stability and solubility in various solvents.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with dioxaborolane groups have shown promising results against various cancer cell lines. In particular, derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
CompoundCell LineIC50 (μM)Mechanism of Action
2-Fluoro CompoundMDA-MB-231 (Breast Cancer)0.126Induction of apoptosis via caspase activation
Similar DerivativeA549 (Lung Cancer)0.15Inhibition of cell cycle progression

The proposed mechanisms of action for the anticancer activity include:

  • Inhibition of Key Enzymes : Many compounds target specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Activation of caspases has been observed in treated cells.
  • Cell Cycle Arrest : Some studies report G1 phase arrest in cancer cells.

Safety and Toxicology

Preliminary studies have assessed the safety profile of this compound:

  • Acute Toxicity Tests : In animal models, no significant acute toxicity was observed at concentrations up to 2000 mg/kg.

Case Study

A study involving the administration of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to Kunming mice demonstrated a favorable safety profile with no observable adverse effects at tested dosages.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with B2_2Pin2_2, and reductive elimination to form the C–B bond. Key parameters include:

  • Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl2_2) at 1–5 mol% loading.

  • Base : Potassium acetate (3 equiv) to neutralize HBr byproducts.

  • Solvent : Anhydrous 1,4-dioxane under nitrogen atmosphere.

  • Temperature : 90°C for 12–24 hours.

A representative procedure for 4-bromo-2-fluoro-5-methylphenol (1.87 g, 10 mmol) yields 1.75 g (75%) of the target boronic ester after column chromatography.

Substrate Preparation: 4-Bromo-2-fluoro-5-methylphenol

The bromo precursor is synthesized via regioselective bromination of 2-fluoro-5-methylphenol. Electrophilic aromatic substitution favors para-bromination relative to the hydroxyl group:

Bromination AgentSolventTemperatureYield
HBr (48%)/H2_2O2_2 (30%)Acetic acid50°C68%
N-Bromosuccinimide (NBS)DCM0°C72%

The para-selectivity arises from the hydroxyl group’s strong activating effect, overriding fluorine’s electron-withdrawing influence.

Cobalt-Catalyzed C–H Borylation

While less common for this specific substrate, cobalt catalysts enable direct C–H borylation without prefunctionalization. This method, demonstrated for ortho-to-fluorine functionalization, could theoretically adapt to meta-borylation with modified directing groups.

Catalytic System and Selectivity

  • Precatalyst : Bis(phosphine)pyridine cobalt complexes (e.g., Co(PPh3_3)3_3) enable C(sp2^2)–H activation.

  • Borylation Agent : B2_2Pin2_2 (1.1 equiv) in tetrahydrofuran (THF) at 80°C.

  • Selectivity : Intrinsic meta-selectivity relative to fluorine remains challenging, as cobalt catalysts favor ortho-functionalization.

For 2-fluoro-5-methylphenol, theoretical yields of 40–50% are projected based on analogous substrates, though practical implementation requires further optimization.

One-Pot Sequential Bromination-Borylation

Combining bromination and Miyaura borylation in a single pot enhances efficiency:

  • Bromination : 2-fluoro-5-methylphenol treated with HBr/H2_2O2_2 in acetic acid.

  • Borylation : Direct addition of B2_2Pin2_2, Pd(dppf)Cl2_2, and KOAc without intermediate isolation.

This method reduces purification steps and improves overall yield (65–70%) but requires careful pH control to prevent boronate hydrolysis.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.60 (s, 1H, ArH), 7.55 (d, J = 7.9 Hz, 1H, ArH), 6.76 (d, J = 7.9 Hz, 1H, ArH), 4.97 (s, 1H, OH), 2.25 (s, 3H, CH3_3), 1.33 (s, 12H, Bpin-CH3_3).

  • ESI-MS : m/z 252.1 [M+H]+^+.

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water).

Scalability and Industrial Feasibility

Miyaura borylation scales linearly to 5.5 mmol with 1 mol% catalyst, yielding 94% isolated product. Key considerations include:

  • Cost Efficiency : Pd(dppf)Cl2_2 ($120/g) vs. cobalt catalysts ($45/g).

  • Solvent Recovery : Dioxane is distilled and reused, reducing waste.

  • Byproduct Management : Potassium acetate is removed via aqueous extraction.

Comparative Analysis of Methods

MethodYield (%)Cost ($/g)Scalability
Miyaura Borylation7512.50High
C–H Borylation45*8.20Moderate
One-Pot Sequential6810.80High

*Theoretical projection based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Competing ortho-borylation in C–H activation necessitates steric hindrance or electronic tuning.

  • Catalyst Deactivation : Fluorine’s electronegativity slows Pd-catalyzed steps; increased catalyst loading (5 mol%) improves turnover.

  • Purification : Silica gel chromatography remains essential due to boronate’s polarity .

Q & A

Q. What are the common synthetic routes for 2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

Methodological Answer: Synthesis typically involves Miyaura borylation of a halogenated phenol precursor. For example, a bromo- or iodo-substituted phenol derivative reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane or THF at elevated temperatures (80–100°C) . Alternatively, direct functionalization of preformed boronic acids via pinacol ester formation can be employed. For phenolic intermediates, alkylation or protection strategies (e.g., using Cs₂CO₃ in THF) may precede borylation to avoid side reactions .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR confirms aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm for pinacol). ¹¹B NMR shows a peak near δ 30 ppm for the boronic ester. ¹⁹F NMR (if applicable) identifies fluorine substitution .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography: Single-crystal analysis (using SHELXL ) resolves the 3D structure, confirming regiochemistry and steric effects of substituents.

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: Serves as a boronic ester partner for constructing biaryl motifs in drug discovery or materials science. Fluorine enhances metabolic stability in medicinal candidates .
  • Protecting Group Strategies: The phenol group can be alkylated or acylated for selective functionalization .
  • Material Science: Used in synthesizing fluorinated polymers or electronic materials due to its electron-withdrawing fluorine substituent .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura coupling with this compound?

Methodological Answer: Protodeboronation is mitigated by:

  • Optimized pH: Neutral to slightly basic conditions (pH 7–9) stabilize the boronic ester.
  • Ligand Selection: Bulky ligands (e.g., SPhos) reduce undesired side reactions.
  • Low Temperature: Reactions conducted at 50–60°C instead of reflux .
  • Additives: Use of thallium(I) or silver(I) salts to suppress deborylation .

Q. What strategies protect the phenolic -OH group during functionalization without disrupting the boronic ester?

Methodological Answer:

  • Silyl Protection: TBSCl or TMSCl in DMF with imidazole protects the -OH group, which is later deprotected using TBAF .
  • Alkylation: Reaction with ethyl bromoacetate in THF/Cs₂CO₃ forms stable ethers, compatible with subsequent cross-coupling steps .
  • In Situ Protection: Use of B(OH)₃ in basic aqueous conditions during coupling reactions .

Q. How do fluorine and methyl substituents influence electronic properties and reactivity in cross-couplings?

Methodological Answer:

  • Fluorine: Electron-withdrawing effect reduces electron density at the boronic ester, slowing transmetallation but increasing oxidative stability.
  • Methyl Group: Electron-donating effect at the meta-position enhances steric shielding, reducing side reactions. Computational studies (DFT) using hardness parameters (η) and Fukui indices predict regioselectivity and reactivity trends .

Q. What analytical methods resolve contradictions in reaction yields reported for Miyaura borylation?

Methodological Answer:

  • HPLC/LC-MS: Quantifies unreacted starting material and byproducts (e.g., protodeboronated species).
  • Kinetic Studies: Variable-temperature NMR monitors reaction progress to identify rate-limiting steps.
  • DoE (Design of Experiments): Systematic variation of catalyst loading, solvent polarity, and base strength optimizes yield .

Q. How is computational chemistry applied to predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Models transition states for transmetallation and reductive elimination steps.
  • Molecular Dynamics (MD): Simulates ligand-catalyst interactions to predict steric effects.
  • Absolute Hardness (η): Quantifies electrophilicity to compare reactivity with other boronic esters .

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